molecular formula C16H19NO B3075992 2-{[(3-Isopropylphenyl)amino]methyl}phenol CAS No. 1038268-48-2

2-{[(3-Isopropylphenyl)amino]methyl}phenol

Cat. No.: B3075992
CAS No.: 1038268-48-2
M. Wt: 241.33 g/mol
InChI Key: DVSZWQCVAIGIJS-UHFFFAOYSA-N
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Description

General Overview and Significance in Contemporary Organic Chemistry

Aminomethylphenol derivatives constitute a class of organic compounds characterized by a phenol (B47542) ring bearing at least one aminomethyl group (–CH₂NRR'). These structures serve as versatile building blocks in synthetic chemistry and have garnered considerable interest across various scientific disciplines. Their utility extends from fundamental chemical synthesis to applications in materials science and medicinal chemistry.

In organic chemistry, these derivatives are valuable intermediates for the synthesis of more complex molecules. The presence of the hydroxyl (–OH) and amino (–NH–) functional groups allows for a wide range of chemical transformations. The phenolic hydroxyl group can undergo oxidation to form quinones, while the amino group can be involved in reduction reactions. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions such as nitration and halogenation.

The significance of aminomethylphenol derivatives is also pronounced in medicinal and biological research. They have been investigated for their potential as enzyme inhibitors or modulators. Certain derivatives are explored for therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities. medchemexpress.com For instance, 2-(Aminomethyl)phenol is recognized as a selective dicarbonyl scavenger and an antioxidant that targets free radicals. medchemexpress.com The synthesis of aminomethyl derivatives of various natural products and chemical compounds has been pursued to enhance their cytotoxic activity against cancer cell lines, indicating their potential in drug discovery. researchgate.net In materials science, aminophenol isomers are precursors for polymers with electrochemical properties suitable for biomedical applications, such as in artificial muscles or for controlled drug release. researchgate.net

Structural Classification and Nomenclature of Aminomethylphenol Scaffolds

The core structure of these compounds is the aminomethylphenol scaffold. A "scaffold" in chemistry refers to the core structure of a molecule, which is fundamental for classifying molecules and analyzing structure-activity relationships (SAR). researchgate.netbhsai.org The classification of aminomethylphenol derivatives is primarily based on the substitution pattern on the phenol ring and the nature of the substituents on the amino group.

A key structural feature is the relative position of the aminomethyl group to the hydroxyl group on the benzene (B151609) ring. This leads to three main positional isomers:

ortho (o-) : The aminomethyl group is on the carbon atom adjacent (position 2) to the carbon bearing the hydroxyl group.

meta (m-) : The aminomethyl group is at position 3 relative to the hydroxyl group.

para (p-) : The aminomethyl group is at position 4, opposite the hydroxyl group.

The nomenclature of these compounds follows IUPAC guidelines. The parent structure is named as "phenol". The aminomethyl substituent is named by indicating the group attached to the nitrogen atom, followed by "amino", and then "methyl". For the specific compound of interest, 2-{[(3-Isopropylphenyl)amino]methyl}phenol , the name indicates an aminomethyl group at position 2 of the phenol ring. The nitrogen of the amino group is substituted with a 3-isopropylphenyl group. Simpler derivatives are often referred to by common names; for example, 2-(Aminomethyl)phenol is also known as 2-hydroxybenzylamine or salicylamine. chemscene.comechemi.com

The diversity of this class of compounds arises from the variety of possible substituents on both the aromatic ring and the nitrogen atom. This structural diversity allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and reactivity.

Scaffold TypeGeneral StructureExample CompoundCAS Number
ortho-Aminomethylphenolortho-Aminomethylphenol Structure2-(Aminomethyl)phenol chemscene.com932-30-9 chemscene.com
meta-Aminomethylphenolmeta-Aminomethylphenol Structure3-(Aminomethyl)phenol sigmaaldrich.com621-45-4
para-Aminomethylphenolpara-Aminomethylphenol Structure4-(Aminomethyl)phenol nih.gov1004-23-5 nih.gov

Historical Context and Evolution of Research on Aminomethylphenol Derivatives

Research into aminomethylphenol derivatives has evolved from foundational synthetic methodologies to sophisticated applications in various fields. A cornerstone in the synthesis of many aminomethylphenols, particularly ortho-substituted derivatives, is the Mannich reaction . This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. For phenols, the reaction typically occurs at the ortho position to the hydroxyl group.

Over time, synthetic methods have diversified. For instance, reductive amination of hydroxybenzaldehydes offers an alternative route to these compounds. This method is often preferred for larger-scale production due to its compatibility with continuous flow reactors and better green chemistry metrics. The synthesis of novel derivatives continues to be an active area of research, with studies focusing on creating compounds with specific properties, such as enhanced antioxidant or biological activity. researchgate.netresearchgate.net

The focus of research has also shifted from purely synthetic interests to exploring the functional applications of these molecules. Early research would have concentrated on reaction mechanisms and improving synthetic yields. Contemporary research, however, is increasingly interdisciplinary. There is a strong focus on the biological activities of these compounds, driven by the search for new therapeutic agents. researchgate.netresearchgate.net The investigation of aminomethyl derivatives of various compounds for increased cytotoxic activity against cancer cells is a testament to this trend. researchgate.net Furthermore, the development of conducting polymers from aminophenols for biomedical applications highlights the expansion of this research area into materials science. researchgate.net The use of computational tools to classify molecular scaffolds and predict activity is also a modern aspect of the research evolution, allowing for more targeted design of new derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-propan-2-ylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12(2)13-7-5-8-15(10-13)17-11-14-6-3-4-9-16(14)18/h3-10,12,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSZWQCVAIGIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with mass spectrometry, provide detailed information about the connectivity of atoms, functional groups present, and the electronic environment within a molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful methods for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Similarly, ¹³C NMR reveals the number and types of carbon atoms in a molecule. For 2-{[(3-Isopropylphenyl)amino]methyl}phenol, this would involve the identification of signals corresponding to the protons and carbons of the phenol (B47542) ring, the 3-isopropylphenyl group, and the aminomethyl bridge. However, no published spectra or chemical shift data for this specific compound could be located.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the secondary amine, C-H stretches of the aromatic and isopropyl groups, and C=C stretching vibrations of the aromatic rings. Without experimental data, a specific vibrational analysis is not possible.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π-π* transitions of the phenolic and phenylamino (B1219803) moieties. The exact wavelengths of maximum absorbance (λmax) remain undetermined as no experimental spectra have been reported.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information. While the molecular weight of this compound is calculated to be 241.33 g/mol , no experimental mass spectrometry data, which would confirm this and elucidate its fragmentation pathways, is available.

X-ray Crystallography and Solid-State Structural Determination

Molecular Geometry, Conformation, and Torsion Angles

A crystallographic study of this compound would reveal the precise geometry of the molecule, including the dihedral angles between the two aromatic rings and the conformation of the flexible aminomethyl linker. This information is crucial for understanding intermolecular interactions in the solid state. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Intramolecular Hydrogen Bonding Patterns (e.g., O-H···N Intramolecular Interactions)

Ortho-hydroxyaryl Schiff bases are characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the imine or amino group. nih.govias.ac.inrcin.org.pl In this compound, this interaction would manifest as a robust O-H···N hydrogen bond. This bond is a crucial factor in determining the molecule's physical, chemical, and biological properties. rcin.org.pl

The formation of this hydrogen bond creates a six-membered quasi-aromatic chelate ring (O-C-C-C-N-H). ias.ac.in This arrangement significantly influences the molecule's conformation, forcing the salicylidene moiety and the imine group to adopt a nearly planar structure to maximize the strength of the hydrogen bond. nih.govresearchgate.net The strength of this O-H···N bond is a result of resonance assistance, where π-electron delocalization within the chelate ring enhances the acidity of the hydroxyl proton and the basicity of the imine nitrogen, thereby strengthening the electrostatic interaction. rcin.org.pl Spectroscopic studies on similar compounds show that the O-H stretching vibration in FT-IR spectra is significantly red-shifted and broadened due to this strong intramolecular interaction. recentscientific.com The bond distance for such interactions in related Schiff bases is typically found to be in the range of 2.5 to 2.6 Å for the O···N distance. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···π, π-π Stacking)

C-H···π Interactions: These interactions are expected to occur between the C-H bonds of the isopropyl group or the aromatic rings and the π-electron clouds of the phenyl rings of neighboring molecules. nih.gov The electron-rich aromatic systems can act as weak hydrogen bond acceptors for protons from adjacent molecules, contributing to the stability of the crystal lattice. researchgate.net

π-π Stacking: The planar aromatic rings of the salicylaldehyde (B1680747) and 3-isopropylaniline (B1630885) moieties are prone to engage in π-π stacking interactions. researchgate.netnih.gov These interactions, which can be in a face-to-face or offset (parallel-displaced) arrangement, are critical in the vertical assembly of molecules within the crystal. The presence and geometry of these stacking interactions are influenced by the steric bulk of substituents like the isopropyl group, which may lead to more offset arrangements rather than direct face-to-face stacking. nih.gov

The interplay of these weak interactions results in complex three-dimensional networks, often forming motifs like chains or sheets. researchgate.net The specific packing arrangement would depend on a delicate balance between maximizing favorable contacts while minimizing steric repulsion from the bulky isopropyl group. nih.gov

Tautomeric Forms in the Solid State (e.g., Enol-Imine vs. Keto-Amine Equilibrium)

A key characteristic of ortho-hydroxyaryl Schiff bases is the existence of a tautomeric equilibrium between the enol-imine (phenol-imine) form and the keto-amine (quinone-amine) form. nih.govias.ac.in This equilibrium involves the intramolecular transfer of the phenolic proton to the imine nitrogen atom. masterorganicchemistry.com

Enol-Imine Form: This is the phenolic form, characterized by a hydroxyl group (O-H) and an imine double bond (C=N). This form is stabilized by the strong intramolecular O-H···N hydrogen bond. mdpi.com For most salicylaldehyde-derived Schiff bases, the enol-imine tautomer is the more stable and is the form predominantly found in the solid state. ias.ac.inarabjchem.org

Keto-Amine Form: This is the quinoidal form, featuring a ketone group (C=O) and an amine single bond (N-H). The proton is located on the nitrogen atom, forming an N-H···O hydrogen bond. mdpi.comnih.gov

The position of this equilibrium is highly sensitive to factors such as the electronic nature of substituents on the aromatic rings, solvent polarity, and temperature. nih.govnih.gov While the enol-imine form is generally favored in the solid state for salicylaldehyde derivatives, electron-withdrawing groups on the phenol ring or electron-donating groups on the aniline (B41778) ring can shift the equilibrium toward the keto-amine form by increasing the acidity of the phenol and the basicity of the imine nitrogen, respectively. researchgate.netnih.gov In the case of this compound, the isopropyl group is weakly electron-donating, which would likely further stabilize the predominant enol-imine tautomer in the solid state.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comacs.orgnih.gov By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing. For a molecule like this compound, this analysis would provide quantitative data on the various close contacts.

H···H Contacts: Due to the abundance of hydrogen atoms on the periphery of the molecule (in the phenyl rings and the bulky isopropyl group), H···H contacts are expected to be the most significant contributor to the Hirshfeld surface, typically accounting for over 40-50% of the total interactions. nih.gov

C···H/H···C Contacts: These contacts, representative of C-H···π interactions, would also provide a major contribution, often in the range of 20-30%. nih.gov

O···H/H···O Contacts: These would primarily represent the strong intramolecular O-H···N bond but also any potential weaker intermolecular C-H···O contacts. Their contribution is generally smaller than H···H and C···H contacts.

Other Contacts: Minor contributions from C···C, N···H/H···N, and C···N/N···C contacts would also be present, reflecting the various van der Waals forces that stabilize the crystal structure. nih.gov

Below is a hypothetical data table illustrating the kind of quantitative results a Hirshfeld surface analysis would yield for this compound, based on typical values for related structures.

Interaction TypeAnticipated Contribution (%)
H···H~45.0
C···H/H···C~28.0
O···H/H···O~15.0
C···C~6.0
N···H/H···N~4.0
Other~2.0

This quantitative breakdown highlights the predominance of non-specific van der Waals forces (H···H) and C-H···π interactions in shaping the supramolecular architecture of such compounds. acs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic structure and properties of molecules like 2-{[(3-Isopropylphenyl)amino]methyl}phenol. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For a flexible molecule such as this compound, which has several rotatable bonds, exploring the conformational landscape is crucial. This involves identifying various possible conformers (spatial arrangements) and their relative energies to locate the global minimum—the most stable conformation.

The process typically begins with an initial guess of the molecular structure, which is then systematically altered to minimize intramolecular forces until a stationary point on the potential energy surface is reached. nih.gov This optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable form of the molecule. nih.gov The presence of the isopropyl group and the flexible aminomethyl bridge suggests that this compound can exist in multiple low-energy conformations, the relative populations of which can be predicted using Boltzmann statistics based on their calculated energy differences.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenolic Compound This table presents typical data obtained from a DFT geometry optimization and does not represent actual calculated values for this compound.

Parameter Bond/Angle Calculated Value
Bond Length C-O (phenol) 1.36 Å
Bond Length O-H (phenol) 0.97 Å
Bond Length C-N 1.47 Å
Bond Length N-H 1.01 Å
Bond Angle C-O-H 109.5°
Bond Angle C-N-C 112.0°
Dihedral Angle C-C-N-C 175.0°

Vibrational spectroscopy is a powerful experimental technique for identifying molecules and characterizing their chemical bonds. nih.gov DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govbiointerfaceresearch.com

Following geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions. The results yield a set of normal vibrational modes, each with a specific frequency. scispace.com A key confirmation of a true energy minimum is the absence of any imaginary frequencies.

The predicted vibrational spectra are crucial for interpreting experimental data. For this compound, theoretical calculations can help assign specific vibrational modes to observed IR and Raman bands, such as the O-H stretch of the phenol (B47542) group, the N-H stretch of the amine, C-H stretches of the aromatic rings and isopropyl group, and various bending and ring deformation modes. ijaemr.com Due to systematic errors in calculations (e.g., neglect of anharmonicity), calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. biointerfaceresearch.com

Table 2: Example of Vibrational Frequency Assignments This table is a hypothetical representation of how theoretical and experimental vibrational data would be correlated for a molecule like this compound.

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) Assignment
ν1 3550 3555 O-H stretch
ν2 3410 3415 N-H stretch
ν3 3050 3052 Aromatic C-H stretch
ν4 2960 2965 Aliphatic C-H stretch
ν5 1600 1605 C=C aromatic stretch
ν6 1350 1352 O-H bend
ν7 1250 1255 C-N stretch

DFT is also employed to calculate various electronic properties that act as descriptors of a molecule's reactivity and kinetic stability.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the distribution of HOMO and LUMO densities would indicate the likely regions involved in electron donation and acceptance during chemical reactions.

Table 3: Illustrative Frontier Molecular Orbital Data This table provides an example of FMO data. The values are not specific to this compound.

Parameter Energy (eV)
E(HOMO) -5.85
E(LUMO) -1.20
HOMO-LUMO Gap (ΔE) 4.65

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards charged species. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.deresearchgate.net

Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. nih.gov Regions of positive potential, colored blue, indicate electron-deficient areas, such as hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. nih.govnih.gov Green and yellow areas represent intermediate or near-zero potential. An MEP map of this compound would likely show a negative potential (red) around the phenolic oxygen and the amine nitrogen, and positive potentials (blue) around the phenolic and amine hydrogens, highlighting these as key sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method is highly effective for analyzing intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to molecular stability.

NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals (bonds or lone pairs) to unoccupied "acceptor" orbitals (antibonding or Rydberg orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). researchgate.net A higher E(2) value indicates a stronger interaction. researchgate.net For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings, providing insight into the molecule's electronic stabilization. researchgate.net

Table 4: Example of NBO Second-Order Perturbation Analysis This table illustrates typical donor-acceptor interactions and their stabilization energies as determined by NBO analysis. It is not based on specific calculations for this compound.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP(1) O σ*(C-C)ring 5.2 n → σ*
LP(1) N σ*(C-H) 3.8 n → σ*
σ(C-C)ring σ*(C-C)ring 2.1 σ → σ*
π(C=C)ring π*(C=C)ring 19.5 π → π*

Electronic Structure and Reactivity Descriptors

Atoms In Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms In Molecules (AIM), is a powerful theoretical framework used to analyze the nature of chemical bonds and other intramolecular interactions. acs.org This method is based on the topological analysis of the electron density, ρ(r), a scalar field that describes the distribution of electrons in a molecule.

For a molecule such as this compound, which features an intramolecular hydrogen bond (O-H···N in its phenol-imine tautomer or O···H-N in its keto-amine tautomer), AIM analysis is particularly insightful. The analysis focuses on identifying bond critical points (BCPs)—locations where the gradient of the electron density is zero. The properties of the electron density at these BCPs reveal the nature of the interaction. rsc.org

Key parameters derived from AIM analysis include:

Electron Density (ρ(r)) at the BCP: The magnitude of ρ(r) at the hydrogen bond's critical point correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted.

Total Electron Energy Density (H(r)): The sign of H(r) at the BCP can also help distinguish between covalent and non-covalent character. acs.org

While specific AIM data for this compound has not been found in the surveyed literature, this methodology is standard for characterizing the strength and nature of the intramolecular hydrogen bond that governs its structure and reactivity. rsc.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to study the excited-state properties of molecules. acs.org It is an extension of ground-state DFT and is widely employed to predict electronic absorption spectra (UV-Vis), making it a crucial tool for understanding how molecules like this compound interact with light. mdpi.comresearchgate.net

TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum of a molecule. researchgate.netnih.govrsc.org The method simulates the electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov

For this compound, TD-DFT would typically be used to calculate the vertical excitation energies, which correspond to the absorption bands observed experimentally. The calculations are often performed with a consideration of solvent effects using models like the Polarizable Continuum Model (PCM), as the solvent can significantly influence the positions of absorption bands. mdpi.com Although specific TD-DFT predicted spectra for this compound are not available in the reviewed literature, this approach is the standard for related phenolic and aromatic amine compounds. researchgate.net

In addition to predicting the position of absorption bands, TD-DFT calculates two other critical parameters for each electronic transition:

Excitation Energies: These are the energies required to promote an electron from a ground state orbital to an excited state orbital. They are directly related to the wavelength of absorbed light. TD-DFT provides these energies with an accuracy often within 0.3 eV of experimental values for aromatic compounds. researchgate.net

Oscillator Strengths (f): This is a dimensionless quantity that represents the theoretical intensity of an electronic transition. Transitions with high oscillator strengths correspond to intense absorption bands in the experimental spectrum, while those with near-zero oscillator strengths are considered "forbidden" and result in very weak or unobservable bands.

No published theoretical studies detailing the specific excitation energies or oscillator strengths for this compound were identified. However, for similar aromatic structures, the primary transitions in the UV-Vis region are typically of a π → π* character. researchgate.net

Theoretical Insights into Tautomerism and Isomerism Stability

Like many ortho-hydroxy Schiff bases and Mannich bases, this compound can exist in different tautomeric forms due to intramolecular proton transfer. mjcce.org.mknih.gov The two primary tautomers are the phenol-imine form (with the proton on the phenolic oxygen) and the keto-amine form (with the proton transferred to the imine nitrogen, creating a quinone-like structure). researchgate.netresearchgate.net

DFT calculations are the primary tool for investigating the relative stability of these tautomers. mjcce.org.mknih.gov By optimizing the geometry of each tautomer and calculating its total electronic energy, researchers can determine which form is more stable in the gas phase. nih.govorientjchem.org The energy difference (ΔE) between the tautomers indicates the position of the equilibrium.

Furthermore, these calculations can be extended to include solvent effects, which are known to play a crucial role in tautomeric equilibria. Polar solvents can stabilize the more polar keto-amine form, shifting the equilibrium compared to nonpolar solvents or the gas phase. nih.govresearchgate.net Potential energy surface scans can also be performed to calculate the energy barrier for the proton transfer process, providing insight into the kinetics of tautomerization. researchgate.net

While the principles of this analysis are well-established for this class of compounds, mjcce.org.mk specific computational data on the relative stabilities and isomerization barriers for the tautomers of this compound are not present in the available scientific literature.

Coordination Chemistry of 2 3 Isopropylphenyl Amino Methyl Phenol and Its Analogs

Ligand Design and Coordination Modes

The efficacy of 2-{[(3-Isopropylphenyl)amino]methyl}phenol as a ligand is rooted in its specific arrangement of donor atoms and its resulting chelating properties.

The primary donor atoms in this compound are the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group. In analogous Schiff base systems, coordination is consistently shown to occur via the phenolic oxygen and the azomethine nitrogen. mdpi.comscirp.org For this compound, a similar mechanism is expected.

Phenolic Oxygen: The hydroxyl group (-OH) on the phenol (B47542) ring is a key coordination site. Upon interaction with a metal ion, this group typically undergoes deprotonation, forming a phenolate (B1203915) anion (O⁻). nih.gov This deprotonation creates a strong anionic oxygen donor that forms a stable covalent bond with the metal center. mdpi.com Spectroscopic evidence, such as the upward shift in the phenolic C-O stretching frequency in infrared (IR) spectra of the resulting complexes, confirms the involvement of this oxygen atom in coordination. mdpi.comnih.gov

Aminomethyl Nitrogen: The secondary amine nitrogen in the aminomethyl bridge (-CH₂-NH-) serves as the second coordination site. This nitrogen atom possesses a lone pair of electrons, which it can donate to an empty d-orbital of a metal ion, forming a coordinate bond. mdpi.com The involvement of the nitrogen atom in chelation is typically confirmed by a shift in the C=N stretching vibration to a lower frequency in the IR spectra of related Schiff base complexes, indicating a flow of electron density from the nitrogen to the metal. scirp.org A similar shift would be anticipated for the C-N vibration in complexes of this compound.

Denticity refers to the number of donor groups in a single ligand that bind to the central metal atom. With its two donor atoms—phenolic oxygen and aminomethyl nitrogen—this compound functions as a bidentate ligand. xisdxjxsu.asia

These two donor sites are positioned to form a stable five- or six-membered chelate ring upon coordination with a metal ion. This chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands, an observation known as the chelate effect. The ability to form such stable complexes makes this ligand and its analogs valuable in the design of various metal-organic compounds. xisdxjxsu.asianih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs is generally straightforward, and the resulting products are characterized using a suite of physicochemical techniques to determine their structure, stoichiometry, and properties.

Complexes of ligands structurally similar to this compound have been synthesized with a variety of transition metals. Typically, the synthesis involves reacting the ligand with a metal salt, such as a chloride or acetate, in a 1:1 or 2:1 ligand-to-metal molar ratio in a solvent like methanol (B129727) or ethanol. researchgate.netnih.gov

Characterization studies reveal key structural information. For instance, IR spectroscopy confirms the coordination of the nitrogen and oxygen atoms as previously described. scirp.org Electronic (UV-Visible) spectroscopy provides insights into the geometry of the complex. For example, Co(II) complexes of related ligands have been shown to exhibit absorption bands consistent with an octahedral geometry, while certain Ni(II) and Cu(II) complexes adopt a square planar geometry. mdpi.comresearchgate.net Magnetic susceptibility measurements further help in elucidating the electronic structure and geometry of the complexes. scirp.orgresearchgate.net

Table 1: Representative Geometries of Transition Metal Complexes with Analogous {O, N} Donor Ligands

Metal Ion Proposed Geometry Basis for Assignment
Co(II) Octahedral Electronic spectra showing characteristic transitions (e.g., ⁴T₁g(F) → ⁴T₁g(P)). mdpi.com
Ni(II) Square Planar Electronic spectra exhibiting two spin-allowed transitions. mdpi.com
Cu(II) Square Planar Analytical and spectroscopic data. researchgate.net
Mn(II) Distorted Octahedral Single-crystal X-ray diffraction. researchgate.net

The coordination chemistry of phenolic amine and Schiff base ligands extends to the lanthanide series. nih.gov The synthesis of lanthanide complexes is similar to that of transition metal complexes, often involving the reaction of the ligand with a lanthanide nitrate (B79036) salt. nih.govekb.eg

Due to their larger ionic radii and higher charge, lanthanide ions typically exhibit higher coordination numbers, commonly 8, 9, or 10. jocpr.com This leads to more complex geometries, such as a distorted capped square antiprism or a deformed bicapped square antiprism. nih.govresearchgate.net The coordination sphere of the lanthanide ion in these complexes often includes not only the organic ligand but also solvent molecules (e.g., water) and counter-ions (e.g., nitrate), which can also act as ligands. nih.govekb.eg Spectroscopic and analytical data are used to confirm the formation and structure of these complexes. ekb.eg

Table 2: Characteristics of Lanthanide Complexes with Analogous Ligands

Lanthanide Ion Stoichiometry (Metal:Ligand) Coordination Number Proposed Geometry
Pr(III) 1:1 9 Distorted capped square antiprism. researchgate.net
Ho(III) 1:1 (dinuclear) 8 Distorted square antiprism. researchgate.net
Gd(III) 1:2 10 Deformed bicapped square antiprism. nih.gov
Sm(III) 1:2 10 Deformed bicapped square antiprism. nih.gov

Determining the precise composition and electrolytic nature of newly synthesized complexes is a fundamental aspect of their characterization.

Stoichiometry Determination: Elemental analysis (C, H, N) is the primary method used to establish the stoichiometry of the metal complexes, revealing the metal-to-ligand ratio. scirp.org For ligands of this type, common stoichiometries are 1:1 or 1:2 (metal:ligand). scirp.orgekb.eg This information is crucial for proposing a valid molecular formula for the complex.

Molar Conductivity Investigations: Molar conductivity measurements in solvents like DMSO or DMF are used to determine whether the anions from the metal salt are coordinated to the metal ion or exist as free counter-ions in the solution. mdpi.com

Non-electrolytes: Complexes exhibiting low molar conductivity values (typically in the range of 8–30 Ω⁻¹cm²mol⁻¹) are considered non-electrolytes. scirp.orgjocpr.commdpi.com This indicates that the anions are bonded within the coordination sphere, resulting in a neutral complex.

Electrolytes: Higher molar conductivity values suggest an electrolytic nature, where one or more anions are displaced from the coordination sphere by the ligand or solvent molecules and exist as free ions. nih.gov For instance, values between 71-79 S·mol⁻¹·cm² have been interpreted as indicative of 1:2 electrolytes. ekb.eg

Table 3: Molar Conductivity Data and Interpretation for Analogous Metal Complexes

Complex Type Solvent Molar Conductivity (Ω⁻¹cm²mol⁻¹) Interpretation
Mn(II) Complex N/A 14.89 Non-electrolyte. scirp.org
Fe(II) Complex N/A 10.76 Non-electrolyte. scirp.org
La(III) Complex DMSO 8 to 16 Non-electrolyte. jocpr.com
Mn(II) Mixed Ligand DMSO 22.1 Non-electrolyte. mdpi.com

Magnetic Susceptibility Measurements and Electronic State Elucidation

Magnetic susceptibility measurements are a cornerstone in the characterization of metal complexes, providing critical insights into the electronic state and stereochemistry of the central metal ion. For complexes involving this compound and its analogs, this technique is used to determine the number of unpaired electrons, thereby elucidating the spin state and oxidation state of the metal.

The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility and is typically reported in Bohr Magnetons (B.M.). These experimental values are then compared with theoretical spin-only values to infer the electronic configuration and coordination geometry. For instance, Mn(II) and Fe(II) complexes with Schiff base ligands derived from 2-aminophenol (B121084) have shown effective magnetic moments of 5.72 B.M. and 5.12 B.M., respectively, which are indicative of their paramagnetic nature. scirp.org Similarly, magnetic moments of 5.84 B.M. for a Mn(II) complex and 5.12 B.M. for an Fe(II) complex suggest paramagnetic high-spin configurations, which are characteristic of octahedral or tetrahedral geometries where the ligand field is not strong enough to cause spin pairing. researchgate.net

In contrast, complexes exhibiting diamagnetism (μeff ≈ 0 B.M.) have all electrons paired, which is common for metals with d¹⁰ configurations like Zn(II) and Cd(II), or strong-field, low-spin d⁶ complexes like Co(III). researchgate.net Some Ni(II) complexes with related Schiff base ligands have shown magnetic moments around 2.49 μB, suggesting a paramagnetic nature consistent with a square-planar geometry. researchgate.net The deviation of experimental magnetic moments from spin-only values can often be attributed to factors such as spin-orbit coupling. These measurements, combined with other characterization techniques, are crucial for a complete description of the electronic structure of these coordination compounds. nih.gov

Table 1: Representative Magnetic Moment Data for Schiff Base Metal Complexes

Metal IonSchiff Base Ligand AnalogMagnetic Moment (μeff) in B.M.Inferred Electronic StateSource(s)
Mn(II)Derived from sulfamethoxazole (B1682508) and furfural5.84Paramagnetic, High-spin researchgate.net
Fe(II)Derived from sulfamethoxazole and furfural5.12Paramagnetic, High-spin researchgate.net
Cu(II)(E)-2-(((2-ethylphenyl)imino)methyl)phenol1.93Paramagnetic researchgate.net
Ni(II)(E)-2-(((2-ethylphenyl)imino)methyl)phenol2.49Paramagnetic researchgate.net

Spectroscopic Analysis of Metal Complexes (e.g., d-d Transitions, IR Vibrational Shifts)

Spectroscopic methods are indispensable for probing the coordination environment of metal ions in complexes with this compound and its analogs. Infrared (IR) spectroscopy and UV-Visible (UV-Vis) electronic spectroscopy are particularly informative.

Infrared (IR) Vibrational Shifts: The coordination of the Schiff base ligand to a metal center is readily identified by shifts in the vibrational frequencies of key functional groups in the IR spectrum. The azomethine group (C=N) is a particularly useful diagnostic marker. In the free ligand, the ν(C=N) stretching vibration appears at a characteristic frequency. Upon coordination of the imine nitrogen to the metal ion, the electron density in the C=N bond is reduced, typically causing this band to shift to a lower frequency (wavenumber). scirp.org For example, a shift in the azomethine band from 1622 cm⁻¹ in the free ligand to 1577-1599 cm⁻¹ in its Mn(II) and Fe(II) complexes is clear evidence of coordination. scirp.org Such shifts can range from 8 cm⁻¹ to as much as 186 cm⁻¹, depending on the specific metal and ligand structure. samipubco.com Furthermore, the appearance of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of bond formation between the metal and the ligand's donor atoms. samipubco.com

Electronic Spectroscopy (d-d Transitions): UV-Visible spectroscopy provides information about the electronic transitions within the metal complex, which are sensitive to the geometry and the nature of the metal-ligand interaction. The spectra of these complexes typically display several types of transitions:

Intra-ligand Transitions: Occurring at higher energies (in the UV region), these correspond to π → π* and n → π* transitions within the aromatic rings and the azomethine group of the Schiff base ligand. researchgate.net

Charge Transfer Transitions: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands are often observed. These are typically very intense.

d-d Transitions: For transition metal complexes with partially filled d-orbitals, weaker absorption bands corresponding to electronic transitions between d-orbitals (d-d transitions) appear in the visible or near-IR region. The energy and number of these bands are highly dependent on the coordination geometry (e.g., octahedral, tetrahedral, square-planar) and the identity of the metal ion. For instance, square-planar Cu(II) complexes often exhibit a broad band around 620-650 nm, which can be assigned to unresolved d-d transitions. researchgate.net The position of these bands helps in assigning the geometry of the metal coordination polyhedra.

Structural Geometries of Metal Coordination Polyhedra (e.g., Octahedral, Muffin Polyhedra)

The geometric arrangement of the ligand donor atoms around the central metal ion, known as the coordination polyhedron, is a defining feature of a metal complex. For ligands of the this compound family, which typically act as bidentate (N,O) or tridentate chelating agents, several common geometries are observed. The specific geometry is influenced by the metal ion's size, preferred coordination number, d-electron configuration, and the steric properties of the ligand.

Octahedral Geometry: This is a very common coordination geometry for transition metal complexes, involving six donor atoms surrounding the central metal. In complexes with bidentate Schiff base ligands, an octahedral geometry can be achieved through the coordination of three ligand molecules to the metal center, or more commonly, by the coordination of two ligand molecules and two solvent molecules (e.g., water) or other co-ligands. researchgate.netekb.eg Thermogravimetric analysis can confirm the presence of coordinated water molecules. ekb.eg Magnetic susceptibility and electronic spectra data often support the assignment of an octahedral geometry. researchgate.net

Square-Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), as well as for some Cu(II) (d⁹) complexes. researchgate.net X-ray crystallography studies on analogs have confirmed that two deprotonated Schiff base ligands can coordinate to a Ni(II) or Cu(II) ion to form a nearly square-planar geometry. researchgate.net This arrangement is favored by strong-field ligands and is often associated with diamagnetism or low magnetic moments in Ni(II) complexes.

While "Muffin Polyhedra" is not a standard term in coordination chemistry, it may refer to less common or distorted geometries. The actual structures are typically variations of well-established polyhedra, such as distorted octahedral or tetrahedral geometries, which can arise due to the steric constraints imposed by the bulky isopropylphenyl group or crystal packing forces. The definitive determination of these structures relies on single-crystal X-ray diffraction analysis. nih.gov

Theoretical Investigations of Complexation

DFT Studies on Metal-Ligand Bonding and Interactions

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and bonding in metal complexes of this compound and its analogs. These computational studies provide detailed insights that complement and explain experimental findings. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

By optimizing the ground-state geometry of the complexes, DFT studies can corroborate structures proposed from experimental data. nih.gov For example, calculations using the B3LYP functional with a 6-31G(d) or similar basis set have successfully predicted octahedral geometries for various Schiff base metal chelates, which aligns with experimental evidence from spectroscopic and magnetic studies. researchgate.net

Furthermore, DFT is used to analyze the nature of the metal-ligand bond itself. Theories like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the interactions. nih.gov Analysis of topological parameters such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical point between the metal and the ligand's donor atoms can distinguish between covalent (∇²ρ(r) < 0) and electrostatic (∇²ρ(r) > 0) interactions. Such studies often indicate that metal-ligand bonds in these Schiff base complexes have a significant degree of covalent character. nih.gov

Table 2: DFT-Calculated Parameters for Schiff Base Analogs

Compound / ParameterHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)Source(s)
(E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol-6.270-2.2014.069- scienceopen.com
(E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol-5.9865-1.98424.00234.30 nih.gov

Molecular Orbital Analysis in Metal Complexes (e.g., Metal-to-Ligand Charge Transfer)

Molecular Orbital (MO) analysis, often performed using DFT calculations, is crucial for understanding the electronic transitions and reactivity of metal complexes. This analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and composition of the HOMO and LUMO determine the electronic absorption properties of the complex. The HOMO is often localized on the electron-rich part of the molecule (e.g., the phenolate ring or the metal d-orbitals), while the LUMO is typically centered on the electron-accepting portion (e.g., the imine group or the metal d-orbitals). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the chemical reactivity and the energy of the lowest electronic transition. scienceopen.com For related Schiff base ligands, this gap is calculated to be around 4.0 eV. nih.govscienceopen.com

Electronic transitions observed in UV-Vis spectra can be assigned based on the orbitals involved. A transition from a metal-centered orbital to a ligand-centered orbital is termed a Metal-to-Ligand Charge Transfer (MLCT) transition. libretexts.org MLCT is common when the metal is in a low oxidation state (electron-rich) and the ligand has low-lying π* orbitals, such as the azomethine group. libretexts.orgnsf.gov This process results in the formal oxidation of the metal and reduction of the ligand. Conversely, a Ligand-to-Metal Charge Transfer (LMCT) involves the excitation of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital, effectively reducing the metal center. nsf.gov The nature of these charge transfer bands provides fundamental information about the electronic interplay between the metal and the this compound ligand system.

Advanced Applications in Materials Science and Industrial Chemistry

Role as Organic Building Blocks and Synthetic Intermediates

As a Mannich base, 2-{[(3-Isopropylphenyl)amino]methyl}phenol serves as a valuable organic building block and synthetic intermediate. The Mannich reaction, which is used for its synthesis, is a cornerstone of organic chemistry for forming carbon-carbon bonds and introducing an aminomethyl group into a molecule.

The synthesis of this compound typically involves a three-component condensation of phenol (B47542), formaldehyde (B43269), and 3-isopropylaniline (B1630885). This reaction highlights its role as a product of fundamental organic building blocks, which itself becomes an intermediate for more complex molecular structures.

Table 1: Synthesis Methods for this compound

Synthesis Route Reactants Key Conditions Advantages / Disadvantages
Mannich Reaction Phenol, 3-isopropylphenylamine, Formaldehyde Acetic acid catalyst, reflux at 80°C. Proceeds via iminium ion formation; straightforward but can have moderate yields.

| Reductive Amination | (Not detailed for this specific compound, but a common alternative) | Typically involves a pre-formed aldehyde and amine with a reducing agent. | Often preferred for larger scale production due to higher efficiency and better green chemistry metrics (lower E-factor). |

Once synthesized, the compound's functional groups—the phenolic hydroxyl (-OH), the secondary amine (-NH-), and the aromatic rings—offer multiple sites for further chemical modification. This reactivity makes it a versatile intermediate for the synthesis of more complex molecules. For instance, ortho-phenolic Mannich bases can undergo catalytic hydrogenation, a process known as hydrogenolysis, to cleave the aminomethyl group and produce ortho-methylated phenol derivatives. This transformation demonstrates its utility as an intermediate in multi-step synthetic pathways.

The key reactive sites and their potential transformations are summarized below:

Phenolic -OH group: Can undergo etherification, esterification, or serve as a nucleophile in various coupling reactions. It also plays a crucial role in directing electrophilic aromatic substitution to the ortho and para positions of the phenol ring.

Secondary Amine (-NH- group): Can be acylated, alkylated, or participate in further condensation reactions. Its presence is key to the compound's potential as a ligand for metal coordination.

Aromatic Rings: Can be subjected to electrophilic substitution reactions such as halogenation or nitration, allowing for the introduction of additional functionalities.

Potential in Functional Materials Design

The structure of this compound makes it an intriguing candidate for the design and synthesis of functional materials, particularly advanced polymers and resins. Phenolic compounds are foundational monomers for producing phenolic resins (phenol-formaldehyde resins), which are known for their high thermal stability, chemical resistance, and mechanical strength.

Incorporating this compound as a co-monomer or modifier in phenolic resin synthesis could impart specific properties:

Improved Thermal Stability: The bulky isopropylphenyl group can introduce steric hindrance, which may restrict chain mobility and increase the glass transition temperature and thermal stability of the resulting polymer.

Enhanced Solubility and Processability: The non-polar isopropyl group can improve the solubility of the resulting polymer in organic solvents, facilitating easier processing and formulation compared to unmodified phenolic resins.

Adhesion and Interfacial Properties: The secondary amine and phenolic hydroxyl groups are capable of forming strong hydrogen bonds, which can enhance the adhesion of the polymer to various substrates, including metals and glass fibers, making it a potential component in high-performance adhesives and composites.

While specific research on the polymerization of this exact compound is not widely documented, the principles of polymer chemistry suggest its utility. The bifunctional nature of the molecule (with reactive sites on the phenol ring for condensation with formaldehyde) allows it to be integrated into a polymer backbone, creating a thermosetting material with tailored characteristics derived from its unique substituent.

Development as Catalyst Precursors or Components

The molecular structure of this compound contains both oxygen and nitrogen atoms with lone pairs of electrons, making it an excellent candidate to act as a chelating ligand for a wide variety of metal ions. Mannich bases and related Schiff bases are well-known for their ability to form stable coordination complexes with transition metals.

Table 2: Potential as a Ligand for Metal Complexes

Structural Feature Donor Atom(s) Potential Metal Ions Application of Resulting Complex

| Aminomethylphenol Moiety | Phenolic Oxygen (O), Amino Nitrogen (N) | Transition metals (e.g., Cu, Ni, Co, Fe, Pd, Pt) | Homogeneous or heterogeneous catalysis, sensing, antimicrobial agents. |

The formation of a metal complex involves the donation of electron pairs from the nitrogen and oxygen atoms to the empty orbitals of a metal ion, forming a stable chelate ring. By selecting different metal centers, it is possible to synthesize a range of metal complexes with diverse electronic and geometric properties.

These metal complexes can be explored as:

Homogeneous Catalysts: When dissolved in a reaction medium, these complexes can catalyze a variety of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The ligand's structure, including the steric bulk of the isopropylphenyl group, can influence the selectivity and activity of the catalyst.

Catalyst Precursors: The compound can be used to synthesize a stable metal complex which is then converted, often through thermal decomposition or chemical treatment, into a highly active catalytic species, such as metal nanoparticles supported on a carbonaceous matrix derived from the ligand itself.

The versatility of Mannich bases as ligands is a significant area of research, and this compound represents a promising, though currently under-explored, candidate for the development of novel catalysts for industrial and laboratory applications.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of phenolic Mannich bases involves the condensation of a phenol (B47542), an amine, and formaldehyde (B43269). Future research should focus on developing more efficient, environmentally benign, and sustainable methods for the synthesis of 2-{[(3-Isopropylphenyl)amino]methyl}phenol.

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents compared to conventional heating methods. tandfonline.com A systematic study could optimize parameters such as temperature, reaction time, and solvent choice to establish a highly efficient microwave-assisted protocol.

Solvent-Free and Catalyst-Free Conditions: Developing synthetic routes that eliminate the need for solvents and catalysts aligns with the principles of green chemistry. Research into solid-state reactions or reactions at elevated temperatures without a solvent could provide a more sustainable manufacturing process. researchgate.net

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Translating the synthesis of this compound to a flow process could enable safer handling of reagents like formaldehyde and allow for more consistent, large-scale production.

Alternative Reagents: Investigating alternatives to formaldehyde, such as paraformaldehyde or hexamethylenetetramine, could offer different reactivity profiles and simplify handling procedures.

The table below outlines potential sustainable synthetic methods that warrant future investigation.

MethodPotential AdvantagesKey Parameters to Investigate
Microwave-AssistedReduced reaction time, higher yields, energy efficiencyPower, temperature, time, solvent choice
Solvent-Free ReactionEliminates solvent waste, simplified work-upTemperature, reactant ratios, mixing method
Continuous Flow SynthesisEnhanced safety, scalability, precise controlFlow rate, temperature, reactor design

Advanced Spectroscopic and Structural Investigations of Complex States

While standard characterization of this compound is likely complete, its behavior in more complex environments—such as excited states, aggregated forms, or within host-guest complexes—remains unexplored. Advanced spectroscopic techniques can provide deeper insights into its structural dynamics.

Future research should employ:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can confirm subtle structural features and intramolecular interactions, such as the hydrogen bonding between the phenolic hydroxyl group and the amine nitrogen. mdpi.com

Single-Crystal X-ray Diffraction: Obtaining a crystal structure is paramount for unequivocally determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). researchgate.netresearchgate.net This data provides a fundamental basis for computational models.

Time-Resolved Spectroscopy: Investigating the photophysical properties and dynamics in electronically excited states using techniques like transient absorption spectroscopy could reveal potential applications in photochemistry or as a fluorescent sensor.

Solid-State NMR (ssNMR): For non-crystalline or polymorphic forms, ssNMR can provide valuable structural information about the local environment of atoms within the solid state.

A comprehensive structural analysis would provide the foundational data summarized in the hypothetical table below.

ParameterTechniqueInformation Gained
Molecular ConformationSingle-Crystal X-ray3D structure, bond lengths/angles, intramolecular hydrogen bonding
Intermolecular InteractionsSingle-Crystal X-rayCrystal packing, hydrogen bonding networks, π-stacking
Solution-State Connectivity1H, 13C, 2D NMRConfirmation of covalent structure and proton environments in solution
Vibrational ModesFT-IR, Raman SpectroscopyIdentification of functional groups (O-H, N-H, C-N) and bonding characteristics
Electronic TransitionsUV-Vis SpectroscopyInformation on the π-system and conjugation effects

High-Level Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties of this compound and rationalizing experimental observations. High-level modeling can guide future synthetic efforts and material design.

Prospective computational studies include:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecular geometry, predict spectroscopic data (IR, NMR), and determine electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential maps. rsc.orgresearchgate.netresearchgate.net Comparing calculated results with experimental data can validate the computational model. researchgate.net

Time-Dependent DFT (TD-DFT): This method can predict the electronic absorption spectra (UV-Vis) and provide insight into the nature of electronic transitions, which is crucial for understanding the photophysical properties of the molecule. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be applied to the calculated electron density to characterize intramolecular interactions, such as the strength and nature of the hydrogen bond between the phenolic -OH and the amine nitrogen. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different solvent environments or in the presence of other molecules, providing insights into its solvation, aggregation, and potential interactions with biological targets.

The following table presents key molecular properties that can be predicted through computational modeling.

PropertyComputational MethodPredicted Information
Optimized Molecular GeometryDFTBond lengths, bond angles, dihedral angles
Vibrational FrequenciesDFTTheoretical IR and Raman spectra for comparison
Electronic PropertiesDFTHOMO/LUMO energies, electrostatic potential
UV-Vis Absorption MaximaTD-DFTWavelengths and nature of electronic transitions
Intramolecular Bond StrengthQTAIMCharacterization of hydrogen bonds

Development of New Coordination Complexes with Tailored Properties

As a bidentate ligand, this compound can coordinate to metal ions through the phenolic oxygen and the secondary amine nitrogen. The development of its coordination complexes is a promising area for future research, with potential applications in catalysis, materials science, and bioinorganic chemistry.

Future work should focus on:

Synthesis of Novel Complexes: Reacting the ligand with a wide range of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and lanthanides could yield new complexes with diverse geometries (e.g., square planar, tetrahedral, octahedral). ekb.egiosrjournals.org

Structural Characterization: A thorough characterization of these new complexes using single-crystal X-ray diffraction, elemental analysis, and various spectroscopic techniques (FT-IR, UV-Vis) is essential to determine their structure and bonding.

Electrochemical Studies: Techniques like cyclic voltammetry can be used to investigate the redox properties of the metal complexes, which is important for potential applications in catalysis and sensor technology.

Tuning Properties via Substitution: The isopropylphenyl group offers a site for further synthetic modification. Introducing different substituents on this aromatic ring could modulate the electronic and steric properties of the resulting metal complexes, allowing for the fine-tuning of their reactivity, stability, and physical properties. This approach could lead to the development of catalysts with enhanced selectivity or materials with specific magnetic or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(3-Isopropylphenyl)amino]methyl}phenol, and how can reaction efficiency be optimized?

  • Methodological Answer : Key steps involve condensation of 3-isopropylphenylamine with salicylaldehyde derivatives under reductive amination conditions. Solvents like methanol or isopropanol are preferred for their polarity and compatibility with amine intermediates . Optimization requires controlling temperature (50–80°C) and using catalysts like sodium cyanoborohydride. Purity is validated via GC (>88% purity thresholds, as per industrial standards) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of phenolic -OH (~5 ppm) and aromatic protons from the isopropylphenyl group.
  • GC-MS : Verify molecular ion peaks (m/z ~269 for [M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm .

Q. What experimental designs are suitable for stability studies under varying pH and temperature conditions?

  • Methodological Answer : Adopt a split-plot design (as in ):

  • Main plots : pH levels (acidic, neutral, alkaline).
  • Subplots : Temperatures (4°C, 25°C, 40°C).
  • Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics derived from thermochemical data .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :

  • Step 1 : Replicate experiments using standardized solvent systems (e.g., methanol, isopropyl ether) .
  • Step 2 : Apply Hansen solubility parameters to predict miscibility gaps.
  • Step 3 : Use differential scanning calorimetry (DSC) to assess phase transitions under controlled conditions .
  • Contradictions often arise from impurities; cross-validate with GC and NMR .

Q. What strategies mitigate byproduct formation during reductive amination?

  • Methodological Answer :

  • Catalyst Selection : Replace NaBH₃CN with Pd/C or Raney Ni to reduce imine intermediates selectively.
  • Solvent Optimization : Use aprotic solvents (e.g., THF) to minimize hydrolysis side reactions.
  • In-situ Monitoring : Employ FTIR to track amine-aldehyde condensation in real time .

Q. How can ecological risk assessments be designed to evaluate this compound’s environmental fate?

  • Methodological Answer : Follow the INCHEMBIOL framework ():

  • Phase 1 : Measure logP (octanol-water partitioning) to predict bioaccumulation.
  • Phase 2 : Conduct microcosm studies to assess biodegradation in soil/water matrices.
  • Phase 3 : Use QSAR models to extrapolate toxicity to aquatic organisms .

Q. What analytical validation protocols are critical for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Calibration : Prepare spiked samples with internal standards (e.g., phenol-d6) to account for matrix effects .
  • Precision/Accuracy : Validate via inter-day replicates (n=6) and spike-recovery tests (85–115% acceptable range).
  • Limit of Detection : Establish using signal-to-noise ratios ≥3:1, as per IUPAC guidelines .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported antioxidant activity assays?

  • Methodological Answer :

  • Assay Comparison : Re-test using DPPH, ABTS, and FRAP assays under identical conditions.
  • Standardization : Normalize results to Trolox equivalents and control for pH/temperature variations.
  • Statistical Analysis : Apply ANOVA to identify significant differences across experimental batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.